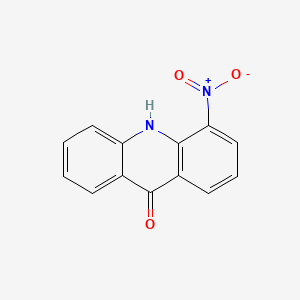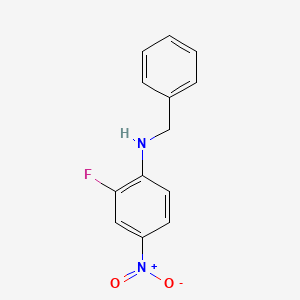![molecular formula C14H13NO4S B8780467 2-[4-(benzenesulfonamido)phenyl]acetic Acid](/img/structure/B8780467.png)
2-[4-(benzenesulfonamido)phenyl]acetic Acid
Vue d'ensemble
Description
2-[4-(benzenesulfonamido)phenyl]acetic Acid is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonamido)phenyl]acetic Acid typically involves the reaction of 4-aminobenzenesulfonamide with phenylacetic acid under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzenesulfonamide and phenylacetic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of alternative coupling agents or catalysts may be explored to optimize the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(benzenesulfonamido)phenyl]acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-[4-(benzenesulfonamido)phenyl]acetic Acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Research: It is used to study enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 2-[4-(benzenesulfonamido)phenyl]acetic Acid involves its interaction with specific molecular targets, such as carbonic anhydrase IX. By inhibiting this enzyme, the compound can disrupt cellular processes that are crucial for the survival and proliferation of cancer cells. This inhibition leads to a decrease in pH regulation within the tumor microenvironment, ultimately inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-phenyl-piperidin-1-yl)-benzenesulfonylamino-acetic acid: Another benzenesulfonamide derivative with similar structural features.
2-{4-[3-(trifluoromethyl)benzenesulfonamido]phenyl}acetic acid: A compound with a trifluoromethyl group that exhibits different chemical properties.
Uniqueness
2-[4-(benzenesulfonamido)phenyl]acetic Acid is unique due to its specific combination of a benzenesulfonamide group and a phenylacetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H13NO4S |
|---|---|
Poids moléculaire |
291.32 g/mol |
Nom IUPAC |
2-[4-(benzenesulfonamido)phenyl]acetic acid |
InChI |
InChI=1S/C14H13NO4S/c16-14(17)10-11-6-8-12(9-7-11)15-20(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,16,17) |
Clé InChI |
JQEHNLDJCJHUGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Toluene-4-sulfonyl)-5-vinyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8780389.png)

![1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B8780399.png)
![ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B8780404.png)
![rel-tert-Butyl (3aR,6aS)-5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B8780412.png)





![N-[4-(benzyloxy)phenyl]pyridine-2-carboxamide](/img/structure/B8780473.png)
![[3-(Aminomethyl)-4-fluorophenyl]methanol](/img/structure/B8780489.png)


